![molecular formula C17H16N2O4 B2642676 N'-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]oxamide CAS No. 714212-00-7](/img/structure/B2642676.png)
N'-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]oxamide
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Description
N-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]oxamide, also known as MDMA, is a synthetic psychoactive drug that is commonly used as a recreational drug. MDMA is a derivative of amphetamine and has both stimulant and hallucinogenic properties. However, MDMA has also been studied for its potential therapeutic applications in the treatment of various psychiatric disorders.
Scientific Research Applications
Anticancer Activity
One notable application of chemical compounds related to N'-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]oxamide is in the field of anticancer research. A series of substituted benzamides, including this compound derivatives, were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug, etoposide (Ravinaik et al., 2021).
Antimicrobial Activity
The compound and its derivatives have also been studied for their antimicrobial properties. A series of benzamide derivatives were synthesized and assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. These studies showed promising results, suggesting that the compound and its derivatives could serve as potential bactericidal agents against MRSA and other bacterial strains (Zadrazilova et al., 2015).
Molecular Docking and Antimicrobial Evaluation
Further extending its application in the antimicrobial domain, N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives, structurally similar to this compound, were synthesized and evaluated for antimicrobial activity against various microorganisms. Molecular docking studies were also carried out to understand the interaction of these compounds with microbial proteins, providing insights into their potential mechanism of action (Sethi et al., 2016).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-4-2-3-5-12(11)9-18-16(20)17(21)19-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWACZQYCYKJBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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